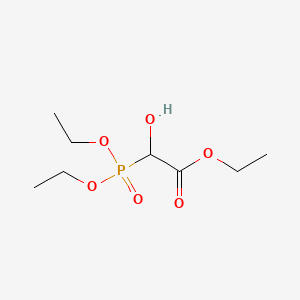

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is a chemical compound with the molecular formula C8H17O5P . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 17 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 294.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.4±3.0 kJ/mol and a flash point of 145.7±42.9 °C .Scientific Research Applications

Biodegradation of Fuel Additives

Biodegradation and Fate in Soil and Groundwater : Ethyl 2-(diethoxyphosporyl)-2-hydroxyacetate, similar in structure to ethyl tert-butyl ether (ETBE), is studied for its biodegradation and environmental fate, especially in soil and groundwater. Microorganisms capable of degrading ETBE, a related compound, could potentially influence the degradation pathways of this compound. The aerobic biodegradation of ETBE involves hydroxylation, leading to various intermediates like acetaldehyde and tert-butyl alcohol, suggesting similar pathways could exist for this compound. Slow degradation kinetics and potential metabolism limitations due to the ether structure are notable. Genes facilitating ETBE transformation, such as ethB and alkB, indicate microbial potential for degradation, which could apply to related compounds as well (Thornton et al., 2020).

Toxicopathology of Similar Compounds

Comparative Renal Toxicopathology : The study of similar compounds, such as antisense oligonucleotides with modifications like 2'-methoxy-ethyl (2'-MOE), provides insights into nephrotoxicity. Understanding the effects of similar molecules on the kidney, through mechanisms related to toxicity and the correlation between preclinical and clinical data, offers a framework that could be relevant for assessing the safety of this compound. The observed differences between laboratory species and humans in the renal effects of these agents help in evaluating potential risks to humans, suggesting a methodology for assessing this compound (Engelhardt, 2016).

Ethanol Metabolite Analysis in Pathological Conditions

Ethyl Glucuronide as a Marker : this compound's analysis could benefit from methodologies used in studying ethyl glucuronide (EtG), a stable ethanol metabolite. Understanding the impact of pathologies like liver and kidney diseases on EtG levels in biological matrices can inform the interpretation of data for related compounds. This approach, examining the influence of pathological conditions on metabolite levels, could extend to this compound, providing insights into its behavior and stability in various biological contexts (Triolo et al., 2022).

Chemical Recycling of Polyethylene Terephthalate (PET)

Chemical Recycling Techniques : Research into the chemical recycling of PET offers insights into processes that could be applicable to the recycling or repurposing of this compound. Techniques such as hydrolysis in alkaline or acid environments to recover monomers for repolymerization illustrate potential pathways for the sustainable use and recycling of similar chemical compounds. Exploring the reuse of this compound in the context of environmental sustainability could be informed by these methodologies (Karayannidis & Achilias, 2007).

Mechanism of Action

- Primary Targets : Triethyl phosphonoacetate is a Wittig-Horner reagent that condenses with various aldehydes and ketones to form acrylates .

- Role : It serves as a precursor in chemical reactions, particularly the Horner-Wadsworth-Emmons reaction, intramolecular Heck-type cyclization, and isomerization reactions. Additionally, it plays a crucial role in the synthesis of natural compounds, vitamins, and pharmaceuticals .

- Triethyl phosphonoacetate participates in the Horner-Wadsworth-Emmons reaction, where it reacts with carbonyl compounds (aldehydes or ketones) to form α,β-unsaturated esters (acrylates). This reaction involves the formation of a phosphonate ylide intermediate, which subsequently reacts with the carbonyl compound to yield the desired product .

- The Horner-Wadsworth-Emmons reaction is a key pathway for the synthesis of α,β-unsaturated esters. It allows the introduction of a double bond into the carbon chain of the carbonyl compound, leading to the formation of acrylates .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Biochemical Analysis

Biochemical Properties

It is known that this compound can be added dropwise to sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base

Molecular Mechanism

It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVCTWZZBWHUEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(O)P(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661957 |

Source

|

| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162246-79-9 |

Source

|

| Record name | Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162246-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)